Sodium gallate

Catalog No.
S655341
CAS No.
2053-21-6
M.F
C7H5NaO5
M. Wt
192.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium gallate

CAS Number

2053-21-6

Product Name

Sodium gallate

IUPAC Name

sodium;3,4,5-trihydroxybenzoate

Molecular Formula

C7H5NaO5

Molecular Weight

192.1 g/mol

InChI

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1

InChI Key

FZHLWVUAICIIPW-UHFFFAOYSA-M

SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]

Sodium gallate is an organic sodium salt resulting from the replacement of the proton from the carboxy group of gallic acid by a sodium ion. It has a role as an antineoplastic agent, an antioxidant, an apoptosis inducer, an astringent, a cyclooxygenase 2 inhibitor, a human xenobiotic metabolite and an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor. It contains a gallate.

Sodium gallate (CAS 2053-21-6) is the monosodium salt of gallic acid, a well-characterized polyphenolic compound. In industrial and advanced laboratory procurement, it is primarily prioritized for its exceptional aqueous solubility, potent free-radical scavenging capabilities, and unique hydrotropic properties [1]. While its parent compound, gallic acid, is a ubiquitous baseline antioxidant, sodium gallate is specifically selected when formulators require a highly soluble, near-neutral pH material that can seamlessly integrate into high-concentration aqueous systems without precipitating or requiring organic co-solvents [2].

Substituting sodium gallate with generic gallic acid or lipophilic gallate esters (such as propyl or octyl gallate) routinely fails in aqueous formulations due to stark differences in phase behavior and solubility. Free gallic acid possesses a low aqueous solubility limit (~15 g/L) and imparts high acidity, which can destabilize sensitive co-ingredients [2]. Conversely, lipophilic esters require surfactants or lipid phases to dissolve. Furthermore, in biochemical assays targeting the GPRC6A receptor, substituting sodium gallate with complex green tea catechins like EGCG reverses the pharmacological effect from agonism to antagonism, rendering generic 'gallate' substitution scientifically invalid[1].

Absolute Aqueous Solubility and Formulation Suitability

Sodium gallate demonstrates a dramatically higher solubility profile in water compared to its parent acid. Quantitative analyses establish the aqueous solubility limit of sodium gallate at approximately 0.67 mol/kg (roughly 128 g/L) at ambient temperatures [1]. In contrast, free gallic acid achieves a maximum solubility of only ~1.5 g/100 mL (15 g/L) under similar conditions [2]. This >8.5-fold increase in solubility allows for the creation of highly concentrated, single-phase liquid formulations.

Evidence DimensionMaximum aqueous solubility at 20-25°C
Target Compound Data~128 g/L (0.67 mol/kg)
Comparator Or BaselineGallic acid (~15 g/L)
Quantified Difference>8.5-fold higher aqueous solubility for the sodium salt
ConditionsPure water at ambient temperature

Enables the formulation of highly concentrated aqueous antioxidant solutions without requiring organic co-solvents or heating.

Hydrotropic Solubilization of Hydrophobic Actives

Beyond its own solubility, sodium gallate acts as a functional hydrotrope capable of solubilizing highly recalcitrant hydrophobic molecules, such as riboflavin. Historical and modern formulation data confirm that adding sodium gallate to aqueous suspensions of riboflavin causes immediate dissolution, creating clear, high-concentration solutions [1]. In direct contrast, free gallic acid is explicitly noted as being 'not sufficiently soluble in water to give the desired solubilizing effect'[1].

Evidence DimensionHydrotropic solubilization capacity for riboflavin
Target Compound DataFunctions as a primary hydrotrope, enabling immediate dissolution of riboflavin in water
Comparator Or BaselineFree gallic acid (fails to solubilize due to low baseline solubility)
Quantified DifferenceBinary functional difference (effective hydrotrope vs. ineffective/insoluble)
ConditionsAqueous suspension of riboflavin at room temperature

Allows formulators to use sodium gallate simultaneously as an active antioxidant and a functional solubilizer for other poorly soluble APIs.

GPRC6A Receptor Agonism in Metabolic Assays

In biochemical research, sodium gallate is a validated agonist for the GPRC6A receptor, a key target in energy metabolism and endocrine studies. In HEK-293 cells transfected with GPRC6A cDNA, sodium gallate dose-dependently stimulates ERK phosphorylation [1]. Crucially, structural modifications alter this activity: octyl gallate loses all agonist function, and the related green tea compound EGCG acts as a direct antagonist [1].

Evidence DimensionERK phosphorylation fold-increase (Agonist vs. Antagonist activity)
Target Compound DataPotent GPRC6A agonist
Comparator Or BaselineEGCG (Antagonist) and Octyl gallate (Inactive)
Quantified DifferenceComplete reversal of pharmacological action (agonism to antagonism) when substituting with EGCG
ConditionsIn vitro HEK-293 cells transfected with GPRC6A cDNA

Ensures reliable receptor activation for metabolic research, where substituting with other gallate derivatives yields false negatives or antagonistic effects.

Processability and Purification Yield via Solvent Washing

The distinct solubility profile of sodium gallate facilitates highly efficient, low-cost purification during synthesis. Because sodium gallate is completely insoluble in anhydrous diethyl ether, crude reaction mixtures can be aggressively washed with ether to remove unreacted free gallic acid, which is highly ether-soluble [1]. This differential solubility allows for rapid isolation of the sodium salt at very high purities without requiring complex chromatography.

Evidence DimensionSolubility in anhydrous diethyl ether
Target Compound DataCompletely insoluble (retained as solid residue)
Comparator Or BaselineFree gallic acid (highly soluble)
Quantified DifferenceAbsolute phase separation enabling >96% purity via simple solvent washing
ConditionsPost-synthesis solid residue washing

Provides a highly scalable, low-cost purification pathway for industrial procurement and custom laboratory synthesis.

High-Concentration Aqueous Antioxidant Formulations

Due to its ~128 g/L aqueous solubility, sodium gallate is selected for liquid cosmetics, food preservatives, and injectable pharmaceuticals where organic solvents are prohibited. It outperforms free gallic acid by preventing precipitation during storage and maintaining a near-neutral pH [1].

Hydrotropic Solubilization of Poorly Soluble Vitamins

Leveraging its hydrotropic properties, sodium gallate is used to formulate liquid multi-vitamin drops containing recalcitrant molecules like riboflavin. It replaces synthetic surfactants, acting simultaneously as a solubilizer and a stabilizing antioxidant [2].

In Vitro GPRC6A Receptor Modeling

For endocrinology and metabolic research, sodium gallate serves as a highly water-soluble, reliable GPRC6A agonist. It is prioritized over lipophilic esters (which lack activity) and EGCG (which acts as an antagonist) to ensure accurate ERK phosphorylation readouts in cell-based assays [3].

Eco-Friendly Solubilization in Green Chemistry

In green chemistry workflows, sodium gallate is utilized as a bio-based hydrotrope to extract and solubilize natural hydrophobic compounds from plant matrices. Its superior solubilization capacity compared to standard salting-in agents makes it a preferred procurement choice for sustainable extraction processes [1].

Other CAS

2053-21-6

Wikipedia

Sodium gallate

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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